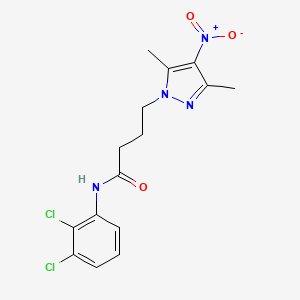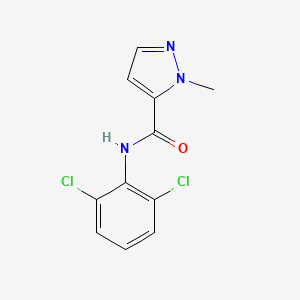![molecular formula C18H19N3O2 B3747539 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B3747539.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide
Descripción general
Descripción
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental contexts.
Mecanismo De Acción
The exact mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide has been found to exhibit a range of biochemical and physiological effects, including:
- Anti-inflammatory effects: N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues and organs.
- Antioxidant effects: N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
- Neuroprotective effects: N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide has been found to protect neurons from damage and degeneration, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide for lab experiments is its well-characterized chemical and biological properties. The compound has been extensively studied and its effects on various biological systems are well understood. In addition, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide is relatively easy to synthesize and can be produced in large quantities for use in experiments.
One potential limitation of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide is its potential toxicity at high doses. While the compound has been found to be safe at low doses, further research is needed to determine the maximum safe dose for use in experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide, including:
- Development of new drugs and therapeutic agents based on N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide's anti-inflammatory, antioxidant, and neuroprotective properties.
- Investigation of the molecular mechanisms underlying N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide's effects on various biological systems.
- Exploration of the potential use of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Evaluation of the safety and efficacy of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide in clinical trials for various medical conditions.
Aplicaciones Científicas De Investigación
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide a promising candidate for the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-4-7-15(10-12)11-21-14(3)17(13(2)20-21)19-18(22)16-8-5-9-23-16/h4-10H,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBLIEDACZNREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B3747479.png)
![N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3747489.png)
![ethyl 4-[({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3747498.png)
![ethyl 5-[({[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3747508.png)

![methyl 4-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B3747516.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747521.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3747526.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747527.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747541.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)